molecular formula C11H14O3 B14033025 Methyl 3-ethoxy-4-methylbenzoate

Methyl 3-ethoxy-4-methylbenzoate

Cat. No.: B14033025
M. Wt: 194.23 g/mol
InChI Key: ALZSKHGCSRHPTR-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-4-methylbenzoate is a benzoic acid derivative esterified with a methyl group. Its structure features an ethoxy group (-OCH₂CH₃) at the 3rd position and a methyl group (-CH₃) at the 4th position of the benzene ring. The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The ethoxy group contributes moderate electron-donating capacity, while the methyl group enhances hydrophobicity.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-ethoxy-4-methylbenzoate

InChI

InChI=1S/C11H14O3/c1-4-14-10-7-9(11(12)13-3)6-5-8(10)2/h5-7H,4H2,1-3H3

InChI Key

ALZSKHGCSRHPTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethoxy-4-methylbenzoate can be synthesized through the esterification of 3-ethoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-ethoxy-4-methylbenzoic acid.

    Reduction: Formation of 3-ethoxy-4-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-ethoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-ethoxy-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following structurally related esters are compared based on substituent positions and functional groups:

Table 1: Structural and Functional Comparison
Compound Name Substituent at C3 Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-ethoxy-4-methylbenzoate Ethoxy (-OCH₂CH₃) Methyl (-CH₃) C₁₁H₁₄O₃ 194.23 Likely intermediate in organic synthesis; hydrophobic due to methyl/ethoxy groups.
Methyl 3-hydroxy-4-methylbenzoate Hydroxy (-OH) Methyl (-CH₃) C₉H₁₀O₃ 166.17 Higher polarity due to -OH; used in pharmaceuticals or agrochemicals. Requires careful handling (irritant).
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate Hydroxy (-OH) Cyclopropylmethoxy (-OCH₂C₃H₅) C₁₂H₁₄O₄ 222.24 Steric hindrance from cyclopropyl group may reduce reactivity; potential use in medicinal chemistry.
Methyl 4-benzyloxy-3-methoxybenzoate Methoxy (-OCH₃) Benzyloxy (-OCH₂C₆H₅) C₁₆H₁₆O₄ 272.29 High molecular weight; low water solubility; used in specialty polymers or fragrances.
Methyl salicylate Hydroxy (-OH) at C2 Methoxy (-OCH₃) at C1 C₈H₈O₃ 152.15 Widely used in topical analgesics and fragrances; volatile (BP ~222°C).

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